molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

1-Butene

Cat. No.: B085601
CAS No.: 106-98-9
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
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Description

1-Butene, also known as But-1-ene or 1-butylene, is an organic compound with the formula CH₃CH₂CH=CH₂. It is a colorless gas that can be easily condensed into a colorless liquid. As a linear alpha-olefin (terminal alkene), it is one of the isomers of butene (butylene) and serves as a precursor to a variety of products .

Mechanism of Action

Target of Action

1-Butene, an alkene with the formula C4H8, primarily targets the double bond in its structure. This double bond is the site of reactivity, allowing this compound to undergo various chemical reactions .

Mode of Action

This compound interacts with its targets through a variety of chemical reactions. One key reaction is the acid-catalyzed addition of water (hydration) to the double bond, resulting in the formation of an alcohol . This reaction is facilitated by the presence of a small amount of an acid, such as sulfuric acid . Another significant reaction is the hydrogenation of this compound to form butane .

Biochemical Pathways

This compound can be produced through the dehydration of 1-butanol, serving as a building block for essential compounds such as fuels and polymers . It can also be converted into 1,3-butadiene through selective hydrogenation . These processes highlight the role of this compound in various biochemical pathways.

Result of Action

The reactions involving this compound lead to the formation of various products. For instance, the hydration of this compound results in the formation of an alcohol . Similarly, the hydrogenation of this compound produces butane . These transformations underline the versatility of this compound in chemical synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of an acid catalyst is necessary for the hydration reaction . Additionally, the selectivity of this compound in the hydrogenation process can be tuned by alloying palladium with other metals . Furthermore, anaerobic conditions have been shown to facilitate the biohydrogenation of 1,3-butadiene to this compound .

Biochemical Analysis

Biochemical Properties

1-Butene is involved in various biochemical reactions. For instance, it is used in the polymerization process to produce polybutylene . This process involves the interaction of this compound with catalysts and other molecules to form long-chain polymers . The nature of these interactions is primarily covalent bonding, where this compound shares its electrons with other atoms to form stable chemical bonds.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a building block for polymers. These polymers, such as polybutylene, can influence cell function by providing structural support and integrity

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion into various products through chemical reactions. For instance, in the production of polybutylene, this compound undergoes polymerization, a process that involves the formation of long-chain molecules through the repetition of monomers . This process can involve binding interactions with catalysts, changes in the activation state of enzymes, and alterations in gene expression related to polymer synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the polymerization process, the properties of the resulting polybutylene can vary depending on the duration of the reaction and the conditions under which it is carried out . Additionally, this compound may undergo degradation over time, which can influence its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of polymer synthesis, where it is converted into polybutylene This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels

Transport and Distribution

Given its gaseous nature and low solubility in water, it is likely that this compound is primarily transported and distributed through the gas phase

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene can be synthesized through various methods, including the separation from crude C₄ refinery streams and ethylene dimerization. The former method yields a mixture of 1- and 2-butenes, while the latter produces only the terminal alkene .

Industrial Production Methods: In industrial settings, this compound is produced by distillation to achieve a high-purity product. An estimated 12 billion kilograms were produced in 2011 . Additionally, this compound can be produced from ethanol, acetaldehyde, butyraldehyde, or crotonaldehyde .

Chemical Reactions Analysis

Types of Reactions: 1-Butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-Butene is compared with other similar compounds, such as:

Uniqueness of this compound: this compound’s linear structure and terminal double bond make it a valuable precursor for various chemical reactions and industrial applications. Its ability to polymerize and form polybutylene distinguishes it from its isomers .

Properties

IUPAC Name

but-1-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3
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InChI Key

VXNZUUAINFGPBY-UHFFFAOYSA-N
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Canonical SMILES

CCC=C
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Molecular Formula

C4H8, Array
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Related CAS

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7
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DSSTOX Substance ID

DTXSID1026746
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Molecular Weight

56.11 g/mol
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Physical Description

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C
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Flash Point

-110 °F (NTP, 1992), Flammable gas
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Solubility

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none
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Density

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol
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Vapor Density

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93
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Vapor Pressure

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464
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Color/Form

Colorless gas

CAS No.

106-98-9, 9003-28-5
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Melting Point

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C
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Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

With the aid of 0.0015 part by weight of the titanium trichloride catalyst prepared as described in Example 3 (a) and 0.016 part by weight of isoprenylaluminum, 11 parts by weight of ethene is polymerized in 10 parts by weight of hexane with 5 parts by weight of a C4 -cut containing 45.6% trans-butene-2, 34.2% cis-butene-2, 18,1% butane and 2.1% butene-1 at a temperature of 85° C. first for 1/2 hour under a pressure of 6-7 atm. gauge. Thereafter, 0.001 part by weight of hydrogen is added and the polymerization continued under 7 atm. gauge. The ethene is added during the entire polymerization time of 3 hours. Subsequently, the polyethylene suspension is separated on a separating device and the polymer is dried, thus obtaining 10.5 parts by weight of a terpolymer of ethene, butene-1, and butene-2 having the following characteristics:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Example 3 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
isoprenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
trans-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
cis-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

With the aid of a mixed catalyst of 0.0015 part by weight of this titanium trichloride catalyst and 0.016 part by weight of isoprenylaluminum, 11.5 parts by weight of ethene is first polymerized for 1/2 hour under a pressure of 7-8 atmospheres gauge in 15 parts by weight of a C4 -cut containing 38.4% trans-butene-2, 28.8% cis-butene-2, 32.5% butane and 0.3% butene-1 at a temperature of 50° C. Thereafter, 0.002 part by weight of hydrogen is added thereto. Under a total pressure of 8-10 atm. gauge, the polymerization is continued. The ethene is added during the entire polymerization time of 21/2 hours. Subsequently, the polyethylene suspension is expanded via nozzles into a second container, thus obtaining 11.1 parts by weight of a terpolymer of ethene, butene-1 and butene-2 with the following properties:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
isoprenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
trans-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Catalysis was conducted in a 75 ml stainless steel autoclave equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar. The addition funnel was charged with 0.0044 g (0.0108 mmol) of CrCl3(bis-(2-diethylphosphino-ethyl)-amine) dissolved in 20 ml of toluene and to the base of the autoclave was added 5 ml of 1.5M MAO solution in toluene. Over 20 minutes the base of the autoclave was heated to 100° C., after which time the reactor was charged with ethylene to a pressure of 40 bar and the addition funnel was opened such that the Cr complex solution was allowed to mix with the MAO solution. After 30 minutes at a constant ethylene pressure of 40 bar the reaction was stopped by cooling the autoclave to 0° C. and releasing excess ethylene. The gas released was collected and analysed by gas-chromatography (GC). The liquid contained in the autoclave was quenched with ethanol followed by 10% hydrochloric acid, and 1.000 ml of nonane was added as a GC internal standard. The reaction yielded 0.063 g polyethylene, 0.04 g butene, 8.67 g 1-hexene and 0.10 g other hexene isomers.
[Compound]
Name
stainless steel
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrCl3(bis-(2-diethylphosphino-ethyl)-amine)
Quantity
0.0044 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

This invention relates to the preparation of esters of maleic acid with monohydric alcohols and to the preparation of monohydric esters of mixtures of maleic acid and fumaric acid. For various reasons maleic in the form of the anhydride is the principal starting material for maleic esters but the principal reason is because the anhydride is the form in which maleic is commercially produced. Maleic anhydride is commercially produced by the oxidation of hydrocarbons such as benzene or butene. Maleic anhydride is obtained by oxidizing the hydrocarbon feed at high temperature and over a suitable catalyst to produce a gaseous effluent of maleic anhydride together with impurities. The gaseous effluent is cooled and scrubbed in water to produce a crude solution of maleic acid. The aqueous solution of maleic acid is then fed to dehydration column in which the maleic acid is dehydrated by contacting with a volatile water insoluble entraining agent such as xylene which does not undergo chemical reaction in the system. The water and entraining agent are removed as overhead vapors and maleic anhydride is removed as bottoms.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
maleic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monohydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butene
Reactant of Route 2
1-Butene
Reactant of Route 3
Reactant of Route 3
1-Butene
Reactant of Route 4
1-Butene
Reactant of Route 5
1-Butene
Reactant of Route 6
1-Butene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-butene?

A1: this compound has the molecular formula C4H8 and a molecular weight of 56.11 g/mol.

Q2: Are there other isomers of butene?

A2: Yes, this compound has three isomers: cis-2-butene, trans-2-butene, and isobutene. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Researchers employ various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], and Gas Chromatography (GC) [, ] to analyze this compound's structure and purity.

Q4: How does the presence of steam affect the oxidative dehydrogenation of this compound to 1,3-butadiene?

A4: Research suggests that while the reaction proceeds without steam, its presence has a promotional effect, likely due to the hydroxylation of the catalyst surface. []

Q5: Can this compound be used to produce other valuable chemicals?

A5: Yes, this compound serves as a key starting material for various chemicals. For example, its oligomerization yields branched hydrocarbons [], while its reaction with ethylene can produce propylene and this compound in a cascade reaction. []

Q6: How does the structure of this compound influence its reactivity?

A6: The position of the double bond in this compound impacts its reaction pathway. For example, in its reaction with C2H radicals, this compound primarily undergoes CH3 or C2H3 elimination rather than H-atom elimination. []

Q7: What are some effective catalysts for this compound dimerization?

A7: Research shows that both homogeneous and heterogeneous catalysts can be effective. For example, a Ni-AlKIT-6 catalyst promotes dimerization/isomerization of ethylene to butenes [], while a porous metal-organic framework with site-isolated Ni(II) demonstrates high activity and selectivity for this compound production. []

Q8: Can metal ferrites catalyze the conversion of this compound to 1,3-butadiene?

A8: Yes, metal ferrites like ZnFe2O4 and MnFe2O4 demonstrate activity for the oxidative dehydrogenation of this compound to 1,3-butadiene. [, ]

Q9: What factors can influence the catalytic activity of metal ferrites in this reaction?

A9: Factors like the metal cation [], calcination temperature [], and the presence of promoters like steam [] can significantly impact the catalyst's performance.

Q10: How is computational chemistry used to study this compound reactions?

A10: Researchers utilize computational methods to explore reaction mechanisms and predict product distributions. For instance, density functional theory (DFT) calculations have been used to study the vibrational frequencies of this compound conformers. []

Q11: Can computational models predict the impact of structural changes on this compound's properties?

A11: Yes, studies have used DFT methods to investigate how the addition of substituents, like oxo groups, can significantly alter the metabolism of alpha-hydroxybutenylbenzenes, analogs of tamoxifen. []

Q12: How does this compound perform in blends with other polymers?

A12: Studies on polyethylene-poly(3-methyl-1-butene) blends show that those containing up to 20 wt% poly(3-metyl-1-butene) exhibit good mechanical properties and a reinforcement effect upon drawing. []

Q13: Are there methods to enhance the tear and slow crack growth resistance of linear low-density polyethylene (LLDPE) resins?

A13: Yes, partially replacing this compound with 1-hexene during LLDPE production significantly improves both tear resistance (over 60%) and slow crack growth resistance (over 30%). []

Q14: What are the environmental concerns related to this compound emissions?

A14: this compound is a volatile organic compound that can contribute to air pollution. [] In the northeastern United States, summertime biogenic emissions of propene and this compound surpass anthropogenic emissions, highlighting the importance of understanding their environmental impact. []

Q15: Are there methods to mitigate this compound emissions?

A15: Yes, research focuses on developing efficient methods for this compound removal. For example, tubular multilayer dielectric barrier discharge (TM-DBD) reactors have shown promising efficiency in decomposing this compound from exhaust gas. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.